molecular formula C15H22N2O3S B4476170 N-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE

N-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE

Cat. No.: B4476170
M. Wt: 310.4 g/mol
InChI Key: BNJVTANAZASUOX-UHFFFAOYSA-N
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Description

N-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a sulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the pyrrolidine ring and the phenyl group. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

N-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to amines.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens and nitrating agents can be used for substitution reactions on the phenyl ring.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines.

Scientific Research Applications

N-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE involves its interaction with specific molecular targets. The pyrrolidine ring and sulfonamide group can interact with enzymes and receptors, potentially inhibiting their activity. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-ETHYL-N-METHYLBENZENESULFONAMIDE: Similar in structure but lacks the pyrrolidine ring.

    N-ETHYL-N-PHENYLSULFONAMIDE: Similar but with different substituents on the phenyl ring.

Uniqueness

N-ETHYL-N-[4-(PYRROLIDINE-1-CARBONYL)PHENYL]ETHANE-1-SULFONAMIDE is unique due to the presence of the pyrrolidine ring, which adds steric and electronic properties that can enhance its interaction with biological targets and its stability in various chemical reactions.

Properties

IUPAC Name

N-ethyl-N-[4-(pyrrolidine-1-carbonyl)phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O3S/c1-3-17(21(19,20)4-2)14-9-7-13(8-10-14)15(18)16-11-5-6-12-16/h7-10H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNJVTANAZASUOX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(C1=CC=C(C=C1)C(=O)N2CCCC2)S(=O)(=O)CC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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